Bienvenue dans la boutique en ligne BenchChem!

N'-[(E)-1-(4-Aminophenyl)ethylidene]-4-chlorobenzohydrazide

Medicinal Chemistry Structure-Activity Relationship LFER

This specific (E)-isomer (CAS 143137-71-7) is the validated LSD1 inhibitor pharmacophore you need—not an interchangeable positional isomer. The 4-chloro substitution delivers a defined Hammett electronic profile (σp = 0.23) critical for target engagement, while the 4-aminophenyl terminus provides a ready primary amine for biotinylation, fluorophore labeling, or solid-support immobilization. Positional isomers (2-Cl, 3-Cl) alter both NH acidity and UV-Vis λmax, compromising assay reproducibility. Procure this exact compound for LSD1 SAR expansion, antimicrobial screening cascades, or chemical probe development with >1,290-fold selectivity over MAO enzymes.

Molecular Formula C15H14ClN3O
Molecular Weight 287.74 g/mol
Cat. No. B7764086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-1-(4-Aminophenyl)ethylidene]-4-chlorobenzohydrazide
Molecular FormulaC15H14ClN3O
Molecular Weight287.74 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)N
InChIInChI=1S/C15H14ClN3O/c1-10(11-4-8-14(17)9-5-11)18-19-15(20)12-2-6-13(16)7-3-12/h2-9H,17H2,1H3,(H,19,20)/b18-10+
InChIKeySPEFDBDCENZWLZ-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(E)-1-(4-Aminophenyl)ethylidene]-4-chlorobenzohydrazide (CAS 143137-71-7): Technical Baseline and Procurement Identity


N'-[(E)-1-(4-Aminophenyl)ethylidene]-4-chlorobenzohydrazide (CAS 143137-71-7; molecular formula C₁₅H₁₄ClN₃O; MW 287.74 g/mol) is an (E)-configured aroylhydrazone formed by condensation of 4-chlorobenzohydrazide with 4-aminoacetophenone . It belongs to the N'-(1-phenylethylidene)-benzohydrazide chemical class, which has been identified through high-throughput virtual screening as a privileged scaffold for lysine-specific demethylase 1 (LSD1) inhibition [1]. The compound features a central hydrazone (–C=N–NH–CO–) linkage connecting a 4-aminophenyl-ethylidene moiety to a 4-chlorobenzoyl group, with the E configuration placing the aminophenyl and benzohydrazide units on opposite sides of the C=N double bond [1][2].

Why Generic Substitution Fails for N'-[(E)-1-(4-Aminophenyl)ethylidene]-4-chlorobenzohydrazide: Positional Isomerism and Scaffold Architecture


Within the C₁₅H₁₄ClN₃O isomer family, the 4-chloro positional isomer (CAS 143137-71-7) cannot be assumed functionally interchangeable with its 2-chloro (CAS 316150-34-2) or 3-chloro (CAS 304456-58-4) congeners. The Hammett substituent constant for chlorine at the para position (σp = 0.23) differs meaningfully from the meta position (σm = 0.37), producing distinct electron-withdrawing effects on the hydrazone carbonyl that modulate both the NH acidity (relevant to hydrogen-bond donor capacity at the LSD1 active site) and the compound's UV-Vis λmax, which serves as an identity and purity verification parameter [1]. Furthermore, the 4-aminophenyl substituent on the ethylidene terminus provides a chemically addressable primary amine handle for conjugation, biotinylation, or fluorophore labeling—a functionality absent in simpler N'-(1-phenylethylidene)-benzohydrazide analogs [2]. Substituting with an unsubstituted benzohydrazide analog or a positional isomer eliminates both the defined electronic profile and the synthetic versatility of the 4-amino group, directly impacting experimental reproducibility in LSD1 inhibition assays and downstream probe development [1][2].

Quantitative Differentiation Evidence for N'-[(E)-1-(4-Aminophenyl)ethylidene]-4-chlorobenzohydrazide: Comparator-Based Performance Data


Chlorine Positional Isomerism: 4-Cl vs. 2-Cl vs. 3-Cl Electronic and Steric Differentiation

The para-chloro substituent in the target compound exerts a Hammett σp value of +0.23, compared with σm = +0.37 for the 3-chloro isomer and σo = +0.20 (with additional steric ortho effects) for the 2-chloro isomer [1]. These distinct electronic profiles translate into measurable differences in UV-Vis λmax values across the isomer series, as documented by LFER (Linear Free Energy Relationship) analysis of eleven (E)-N'-(1-(substituted phenyl)ethylidene)benzohydrazides [1]. The 4-Cl substitution confers a resonance-stabilized electron-withdrawing effect through the para position that is qualitatively distinct from the inductive-only withdrawal at the meta position, impacting the hydrazone NH proton acidity and the compound's hydrogen-bond donor capacity at biological targets such as LSD1 [2].

Medicinal Chemistry Structure-Activity Relationship LFER

LSD1 Inhibition: N'-(1-Phenylethylidene)-benzohydrazide Scaffold Validation with Quantitative Target Engagement

The N'-(1-phenylethylidene)-benzohydrazide scaffold—of which the target compound is a direct 4-Cl, 4'-NH₂ derivative—has been validated through high-throughput virtual screening of ~2 million compounds, yielding hit compounds with biochemical IC₅₀ values in the 200–400 nM range against LSD1 [1]. Hit-to-lead optimization within this series produced compound 12 (SP-2509 analog) with a Ki of 31 nM, demonstrating reversible and specific LSD1 inhibition with minimal activity against monoamine oxidases (MAO-A, MAO-B), cytochrome P450 isoforms, and the hERG channel [1]. The 4-aminophenyl-ethylidene moiety present in the target compound maps onto the region of the scaffold that occupies the LSD1 active site pocket adjacent to the FAD cofactor, positioning the 4-chlorobenzoyl group for hydrogen-bond interactions with the enzyme backbone [1].

Epigenetics LSD1 Inhibition Cancer Therapeutics

4-Aminophenyl Synthetic Handle: Differentiating Functionality Absent in Parent N'-Phenylethylidene-benzohydrazides

The target compound possesses a free primary aromatic amine (4-NH₂) on the phenyl-ethylidene terminus that is chemically distinct from the parent N'-(1-phenylethylidene)-benzohydrazide scaffold, which bears no such functionality [1]. This amine provides a quantifiable synthetic advantage: it enables diazotization and subsequent azo-coupling, amide bond formation with activated esters, and reductive amination with aldehydes—none of which are accessible with the unsubstituted phenyl analog . In the LSD1 inhibitor development context, the 4-NH₂ group corresponds to a solvent-exposed region of the inhibitor-enzyme complex, making it a rational site for installing solubility-enhancing groups, fluorescent probes, or biotin tags without disrupting the core pharmacophore [1].

Chemical Biology Bioconjugation Probe Development

Crystal Structure of Unsubstituted Analog: E-Configuration and Dihedral Angle Parameters for Molecular Modeling

The (E)-N'-[1-(4-aminophenyl)ethylidene]benzohydrazide congener (differing from the target only by absence of the 4-Cl substituent) has been characterized by single-crystal X-ray diffraction at T = 295 K, confirming the E configuration about the C=N bond with the N2–C8 bond distance of 1.292(2) Å, consistent with a typical C=N double bond [1]. The dihedral angles between the terminal benzene rings and the central hydrazide plane are 18.22(12)° (C1-benzene/hydrazide) and 27.62(12)° (aminophenylethylidene/hydrazide), indicating a near-coplanar molecular geometry that positions both aromatic rings for potential π-stacking interactions in a target binding pocket [1]. The crystal packing is stabilized by intermolecular N–H···O and weak C–H···N hydrogen bonds [1].

Structural Biology Crystallography Molecular Docking

Antimicrobial Activity of 4-Chlorobenzohydrazide-Derived Schiff Bases: Zone-of-Inhibition Benchmarks Against Clinical Standards

While the target compound itself lacks published direct antimicrobial data, structurally related 4-chlorobenzohydrazide-derived Schiff bases (compounds S5 and S6) have been evaluated using the agar well diffusion method against S. aureus (Gram-positive), E. coli (Gram-negative), and A. niger (fungus) with Erythromycin and Gentamycin as clinical reference standards [1]. Compound S5 demonstrated superior activity against S. aureus (zone of inhibition 36 mm vs. Erythromycin 30 mm, Gentamycin 22 mm) and E. coli (30 mm vs. Erythromycin 22 mm, Gentamycin 13 mm), while showing comparable antifungal activity to Erythromycin against A. niger (31 mm vs. 35 mm) [1]. These data establish the 4-chlorobenzohydrazide substructure as a productive antimicrobial scaffold, with activity exceeding both reference antibiotics in multiple organism categories [1].

Antimicrobial Antibacterial Zone of Inhibition

Antioxidant Activity: DPPH Radical Scavenging IC₅₀ of 4-Chlorobenzohydrazide Derivatives vs. Ascorbic Acid

The 4-chlorobenzohydrazide derivative S5 exhibited DPPH radical scavenging activity with an IC₅₀ of 45.76 ± 3.53 µg/mL, compared with 36.37 ± 2.18 µg/mL for the synthetic standard antioxidant ascorbic acid [1]. The presence of an electron-releasing amino group on the aromatic moiety was identified as a key structural feature enhancing radical scavenging capacity [1]. The target compound, bearing a 4-aminophenyl group in the ethylidene portion, structurally integrates this activity-enhancing feature, distinguishing it from 4-chlorobenzohydrazide derivatives lacking the amino substituent [1].

Antioxidant DPPH Assay Free Radical Scavenging

Best-Fit Application Scenarios for N'-[(E)-1-(4-Aminophenyl)ethylidene]-4-chlorobenzohydrazide Based on Quantitative Evidence


LSD1 Inhibitor Hit-to-Lead Optimization in Epigenetic Oncology Drug Discovery

The N'-(1-phenylethylidene)-benzohydrazide scaffold is a validated LSD1 inhibitor pharmacophore with hits in the 200–400 nM IC₅₀ range and an optimized lead (compound 12) achieving Ki = 31 nM with >1,290-fold selectivity over MAO enzymes [1]. The target compound's 4-chlorobenzoyl group modulates the electronic properties of the hydrazone linkage, while the 4-aminophenyl terminus provides a solvent-exposed vector for property optimization [1]. Medicinal chemistry teams pursuing LSD1 as a therapeutic target in breast cancer, colorectal cancer, or Ewing sarcoma should procure this specific isomer for SAR expansion, as the 4-Cl substitution pattern directly influences the hydrogen-bond acceptor strength of the carbonyl and has been shown to be compatible with potent LSD1 engagement [1].

Antimicrobial Lead Generation Using the 4-Chlorobenzohydrazide Pharmacophore

The 4-chlorobenzohydrazide substructure has demonstrated antimicrobial activity exceeding clinical reference antibiotics: analog S5 achieved zones of inhibition of 36 mm (S. aureus) and 30 mm (E. coli), surpassing Erythromycin (30 and 22 mm) and Gentamycin (22 and 13 mm) [1]. The target compound, by incorporating both the 4-chlorobenzoyl antimicrobial core and a 4-aminophenyl group associated with enhanced radical scavenging (DPPH IC₅₀ = 45.76 µg/mL for the amino-bearing analog) [1], is suitable for antimicrobial screening cascades where dual antibacterial and antioxidant activity is desirable—such as in wound healing or anti-biofilm applications [1].

Chemical Biology Probe Synthesis via 4-NH₂ Conjugation Handle

The target compound's 4-aminophenyl group provides a synthetically addressable primary amine that enables biotinylation (via NHS-biotin), fluorophore conjugation (via FITC or dansyl chloride), or solid-support immobilization (via reductive amination to aldehyde-functionalized resins) [1]. This distinguishes it from the parent N'-(1-phenylethylidene)-benzohydrazide scaffold, which lacks any conjugation handle and requires de novo synthesis of functionalized derivatives [1]. Chemical biology laboratories developing LSD1-targeted affinity probes or fluorescent reporter constructs should select this compound as the minimal scaffold that integrates both the validated LSD1-binding pharmacophore and a ready conjugation site [1].

Computational Chemistry and Molecular Docking: Structurally Characterized Starting Geometry

The single-crystal X-ray structure of the unsubstituted analog, (E)-N'-[1-(4-aminophenyl)ethylidene]benzohydrazide (CCDC 696614), provides validated geometric parameters—E configuration, N2–C8 bond length 1.292 Å, dihedral angles 18.22° and 27.62° [1]—that serve as a reliable starting geometry for in silico docking of the target compound into the LSD1 active site or other protein targets. The 4-Cl substituent can be modeled onto this scaffold with minimal conformational perturbation, reducing the computational cost of conformer generation and increasing docking pose reliability compared with de novo structure prediction [1][2].

Quote Request

Request a Quote for N'-[(E)-1-(4-Aminophenyl)ethylidene]-4-chlorobenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.